molecular formula C6H10O B6213254 (1S)-cyclohex-2-en-1-ol CAS No. 6426-26-2

(1S)-cyclohex-2-en-1-ol

Cat. No.: B6213254
CAS No.: 6426-26-2
M. Wt: 98.14 g/mol
InChI Key: PQANGXXSEABURG-ZCFIWIBFSA-N
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Description

(1S)-Cyclohex-2-en-1-ol is an organic compound with the molecular formula C6H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a cyclohexene ring with a hydroxyl group (-OH) attached to the first carbon atom in the (1S) configuration. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-cyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the reduction of (1S)-cyclohex-2-en-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of (1S)-cyclohex-2-en-1-one. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is conducted at elevated temperatures and pressures to achieve high yields and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form (1S)-cyclohex-2-en-1-one. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to cyclohexanol using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form (1S)-cyclohex-2-en-1-chloride.

Common Reagents and Conditions:

    Oxidation: PCC, CrO3 in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in THF under reflux conditions.

    Substitution: SOCl2 in the presence of a base like pyridine at low temperatures.

Major Products Formed:

    Oxidation: (1S)-Cyclohex-2-en-1-one.

    Reduction: Cyclohexanol.

    Substitution: (1S)-Cyclohex-2-en-1-chloride.

Scientific Research Applications

(1S)-Cyclohex-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors.

    Industry: this compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1S)-cyclohex-2-en-1-ol depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity. Additionally, the cyclohexene ring can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    Cyclohexanol: Similar structure but lacks the double bond in the ring.

    Cyclohexanone: Contains a carbonyl group instead of a hydroxyl group.

    Cyclohexene: Lacks the hydroxyl group.

Uniqueness: (1S)-Cyclohex-2-en-1-ol is unique due to its chiral nature and the presence of both a hydroxyl group and a double bond in the cyclohexene ring. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-cyclohex-2-en-1-ol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Hydrogen peroxide", "Sodium hydroxide", "Water", "Sulfuric acid", "Sodium bisulfite" ], "Reaction": [ "Step 1: Cyclohexene is reacted with hydrogen peroxide in the presence of sodium hydroxide and water to form cyclohexene oxide.", "Step 2: Cyclohexene oxide is then reacted with sulfuric acid to form a cyclic sulfate intermediate.", "Step 3: The cyclic sulfate intermediate is then reacted with sodium bisulfite to form (1S)-cyclohex-2-en-1-ol." ] }

CAS No.

6426-26-2

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(1S)-cyclohex-2-en-1-ol

InChI

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2/t6-/m1/s1

InChI Key

PQANGXXSEABURG-ZCFIWIBFSA-N

Isomeric SMILES

C1CC=C[C@H](C1)O

Canonical SMILES

C1CC=CC(C1)O

Purity

95

Origin of Product

United States

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